![molecular formula C22H32Cl4N2 B13766485 N,N'-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride CAS No. 7165-63-1](/img/structure/B13766485.png)
N,N'-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride involves the reaction of hexamethylenediamine with o-chlorobenzyl chloride in the presence of a suitable base . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride has shown promise in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to exert its effects by modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride can be compared with other similar compounds, such as:
N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride: This compound has a similar structure but with a shorter carbon chain.
N,N’-Bis(o-chlorobenzyl)-1,7-heptanediamine: This compound has a longer carbon chain compared to N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride.
N,N’-Bis[(2-chlorobenzyl)disulfanyl]ethanediamide: This compound contains disulfide linkages instead of the hexanediamine backbone.
The uniqueness of N,N’-Bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride lies in its specific structure and the resulting chemical and biological properties .
Eigenschaften
7165-63-1 | |
Molekularformel |
C22H32Cl4N2 |
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
(2-chlorophenyl)methyl-[7-[(2-chlorophenyl)methylazaniumyl]octan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C22H30Cl2N2.2ClH/c1-17(25-15-19-11-5-7-13-21(19)23)9-3-4-10-18(2)26-16-20-12-6-8-14-22(20)24;;/h5-8,11-14,17-18,25-26H,3-4,9-10,15-16H2,1-2H3;2*1H |
InChI-Schlüssel |
DLQDGZNPWADSOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCC(C)[NH2+]CC1=CC=CC=C1Cl)[NH2+]CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.